molecular formula C16H23BrN2O2 B14844557 3-(2-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14844557
M. Wt: 355.27 g/mol
InChI Key: SOPBFDKKMNHDCE-UHFFFAOYSA-N
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Description

®-3-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromobenzyl group attached to a piperazine ring, further linked to a carboxylic acid tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting with the preparation of the bromobenzyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID T

Properties

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-[(2-bromophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-18-13(11-19)10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3

InChI Key

SOPBFDKKMNHDCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2Br

Origin of Product

United States

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